molecular formula C13H9BrCl2O2 B1374789 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene CAS No. 55814-63-6

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene

Cat. No.: B1374789
CAS No.: 55814-63-6
M. Wt: 348 g/mol
InChI Key: KGHTYPVKRDRRBL-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is a synthetic organic compound with the molecular formula C13H9BrCl2O2 and a molecular weight of 348.02 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets suggest that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-1,3-dichloro-2-nitrobenzene with 4-methoxyphenol in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting enzyme activity or binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional groups.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O2/c1-17-9-2-4-10(5-3-9)18-13-11(15)6-8(14)7-12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHTYPVKRDRRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743273
Record name 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55814-63-6
Record name 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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